methyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate methyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate
Brand Name: Vulcanchem
CAS No.: 2089671-19-0
VCID: VC11716000
InChI: InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-8(9(13)15-4)7-5-16-6-7/h7-8H,5-6H2,1-4H3,(H,12,14)/t8-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(C1COC1)C(=O)OC
Molecular Formula: C11H19NO5
Molecular Weight: 245.27 g/mol

methyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate

CAS No.: 2089671-19-0

Cat. No.: VC11716000

Molecular Formula: C11H19NO5

Molecular Weight: 245.27 g/mol

* For research use only. Not for human or veterinary use.

methyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate - 2089671-19-0

Specification

CAS No. 2089671-19-0
Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
IUPAC Name methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxetan-3-yl)acetate
Standard InChI InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-8(9(13)15-4)7-5-16-6-7/h7-8H,5-6H2,1-4H3,(H,12,14)/t8-/m0/s1
Standard InChI Key AEEKGWYJXBGAMG-QMMMGPOBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](C1COC1)C(=O)OC
SMILES CC(C)(C)OC(=O)NC(C1COC1)C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)NC(C1COC1)C(=O)OC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a stereochemically defined α-carbon center ((2S)-configuration) bonded to:

  • A tert-butoxycarbonyl (Boc) group, which acts as a protective moiety for the primary amine.

  • An oxetan-3-yl ring, a four-membered oxygen-containing heterocycle that introduces conformational rigidity.

  • A methyl ester group at the carboxyl terminus, enhancing solubility in organic solvents.

The oxetane ring’s strain (approximately 25–30 kcal/mol) and its ability to mimic transition states in enzymatic reactions make it pharmacologically relevant .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₉NO₅
Molecular Weight245.27 g/mol
Boiling PointNot reported (decomposes >200°C)
SolubilitySoluble in THF, DCM, DMF
Optical Rotation ([α]₂₀^D)+12.5° (c=1, CHCl₃)

Synthesis and Reaction Pathways

Industrial Synthesis

The compound is synthesized via a three-step sequence:

  • Amino Acid Activation: L-Serine or a similar β-hydroxy amino acid is esterified to form methyl (2S)-2-amino-2-(oxetan-3-yl)acetate.

  • Boc Protection: The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions (e.g., NaHCO₃/THF) .

  • Purification: Chromatographic techniques (e.g., silica gel) yield >95% purity, critical for pharmaceutical applications.

Key Reaction Mechanisms

  • Boc Deprotection: Achieved via trifluoroacetic acid (TFA) in dichloromethane, selectively removing the Boc group without affecting the oxetane or ester.

  • Peptide Coupling: The deprotected amine participates in amide bond formation using coupling agents like HBTU or PyBOP .

Applications in Medicinal Chemistry

Peptide Synthesis

The Boc group’s orthogonal protection strategy enables sequential peptide elongation. For example, the compound has been used to synthesize:

  • Protease Inhibitors: Analogues targeting N-acylethanolamine acid amidase (NAAA), a lysosomal enzyme involved in inflammation .

  • Oxetane-Containing Peptidomimetics: These mimic natural peptide substrates while resisting enzymatic degradation due to the oxetane’s rigidity .

Table 2: Biological Activity of Derivatives

DerivativeTarget EnzymeIC₅₀ (nM)Source
5-Phenylpentyl carbamateNAAA12 ± 3
Oxetane-pyrrolidinone hybridProteasome280 ± 40

Comparative Analysis with Structural Analogues

Methyl (2R)-2-(Benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate

This analogue replaces the Boc group with a benzyloxycarbonyl (Cbz) moiety. Key differences include:

  • Deprotection Conditions: Cbz requires hydrogenolysis (H₂/Pd-C), whereas Boc uses acidic conditions.

  • Steric Effects: The benzyl group increases steric hindrance, reducing coupling efficiency in solid-phase synthesis.

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